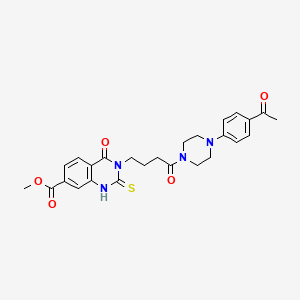

Methyl 3-(4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes a piperazine ring, a quinazoline core, and various functional groups such as acetyl, oxo, and thioxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps using reagents like PhSH (thiophenol) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis could be explored for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to a sulfone.

Reduction: The oxo groups can be reduced to hydroxyl groups.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents such as ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thioxo group would yield a sulfone derivative, while reduction of the oxo groups would yield hydroxyl derivatives .

Scientific Research Applications

Methyl 3-(4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications, including:

Medicinal Chemistry: It is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease.

Pharmacology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Biological Studies: It is used in studies to understand the interactions between quinazoline derivatives and biological macromolecules.

Mechanism of Action

The mechanism of action of Methyl 3-(4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficiency is a hallmark .

Comparison with Similar Compounds

Similar Compounds

Trimetazidine: Another piperazine derivative used in the treatment of angina pectoris.

Ranolazine: Used for chronic angina, it also contains a piperazine moiety.

Aripiprazole: An antipsychotic with a piperazine ring in its structure.

Uniqueness

What sets Methyl 3-(4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate apart is its combination of a quinazoline core with a piperazine ring and multiple functional groups, which confer unique chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .

Biological Activity

Methyl 3-(4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of piperazine derivatives with various acylating agents and subsequent cyclization to form the quinazoline moiety. The synthetic route typically includes:

- Formation of the piperazine derivative.

- Acetylation of the phenolic group.

- Cyclization to create the tetrahydroquinazoline structure.

Antimicrobial Properties

Research has indicated that compounds related to this structure exhibit significant antimicrobial activity. For instance, derivatives containing the 4-acetylphenyl group have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways.

Anticancer Effects

Studies have demonstrated that similar compounds can exhibit cytotoxic effects against cancer cell lines. In vitro assays have shown that these compounds can induce apoptosis in human cancer cells, including breast (MCF-7) and prostate cancer cell lines. The IC50 values for these activities range significantly depending on the structural modifications made to the compound.

Neuroprotective Activity

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Specifically, it has been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes involved in Alzheimer's disease pathology. The inhibitory concentrations (IC50) for these enzymes are critical for assessing therapeutic potential.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds targeting AChE and BChE are crucial for neuroprotective effects.

- Cell Cycle Arrest : In cancer cells, these compounds may induce cell cycle arrest leading to apoptosis.

- Antioxidant Activity : Some derivatives exhibit antioxidant properties that can mitigate oxidative stress in cells.

Case Studies

- Antimicrobial Study : A study published in 2014 evaluated a series of heterocyclic compounds derived from similar structures and reported promising results against Gram-positive and Gram-negative bacteria .

- Cytotoxicity Assay : In a study assessing cytotoxic effects on MCF-7 cells, derivatives exhibited IC50 values ranging from 10 μM to 30 μM, indicating moderate to high potency .

- Neuroprotective Evaluation : A recent investigation highlighted the compound's ability to inhibit AChE with an IC50 of approximately 15 μM, demonstrating its potential in treating Alzheimer's disease .

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C26H28N4O5S |

|---|---|

Molecular Weight |

508.6 g/mol |

IUPAC Name |

methyl 3-[4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C26H28N4O5S/c1-17(31)18-5-8-20(9-6-18)28-12-14-29(15-13-28)23(32)4-3-11-30-24(33)21-10-7-19(25(34)35-2)16-22(21)27-26(30)36/h5-10,16H,3-4,11-15H2,1-2H3,(H,27,36) |

InChI Key |

RUFGQWDAIGHBIN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.